molecular formula C18H16BrN3O3S2 B2614917 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392303-03-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2614917
CAS RN: 392303-03-6
M. Wt: 466.37
InChI Key: BPCJUESXENFWLI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen and sulfur atoms . It also contains a bromobenzyl group and a dimethoxybenzamide group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds often involves a thiadiazole ring attached to a bromobenzyl group and a dimethoxybenzamide group . The exact structure would depend on the specific positions of these groups on the thiadiazole ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds often react with various nucleophiles and electrophiles due to the presence of the bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have moderate to high solubility in organic solvents .

Scientific Research Applications

Chemical and Biological Activities

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest in the realm of scientific research due to its structural uniqueness, incorporating elements such as a thiadiazole ring, a bromobenzyl moiety, and methoxy groups. This configuration suggests potential for diverse chemical and biological activities. However, specific studies focusing on this exact compound are scarce, necessitating an examination of research on structurally related compounds to infer possible applications and functionalities.

Heterocyclic Compounds and Their Pharmacological Significance

Heterocyclic compounds, particularly those containing thiadiazole structures, have been extensively studied for their pharmacological activities. The presence of a 1,3,4-thiadiazole ring, as seen in the compound of interest, indicates potential for significant biological activities. Such structures have been associated with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The toxophoric N2C2S moiety within the thiadiazole ring is believed to contribute to these effects (Mishra, Singh, Tripathi, & Giri, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses in medicinal chemistry, as well as detailed studies of its physical and chemical properties .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJUESXENFWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

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